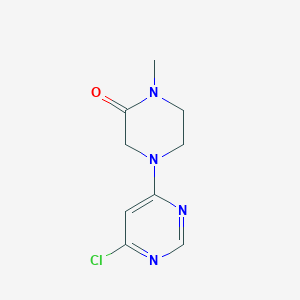

4-(6-Chloropyrimidin-4-yl)-1-methylpiperazin-2-one

Description

Contextualization within Pyrimidine (B1678525) and Piperazinone Heterocyclic Chemistry

The structure of 4-(6-chloropyrimidin-4-yl)-1-methylpiperazin-2-one is a hybrid of two important heterocyclic systems: pyrimidine and piperazinone.

Pyrimidine: This aromatic heterocycle is a fundamental component of life, forming the core structure of the nucleobases uracil, thymine, and cytosine in DNA and RNA. nbinno.com In medicinal chemistry, the pyrimidine scaffold is considered a "privileged structure" due to its widespread presence in approved drugs with diverse therapeutic applications, including anticancer, antiviral, and antibacterial agents. nih.gov Its nitrogen atoms can act as hydrogen bond acceptors, enabling strong interactions with biological targets such as enzymes and receptors.

Piperazinone: The piperazinone ring is a derivative of piperazine (B1678402), a six-membered ring containing two nitrogen atoms at opposite positions. The piperazine scaffold itself is frequently incorporated into drug candidates to enhance pharmacokinetic properties, such as aqueous solubility and oral bioavailability, and to act as a linker between different pharmacophoric groups. mdpi.com The inclusion of a carbonyl group to form a piperazin-2-one (B30754) introduces a lactam function, which can alter the compound's polarity, metabolic stability, and conformational rigidity, offering medicinal chemists a tool to fine-tune the molecule's properties.

The combination of these two scaffolds in one molecule creates a compound with distinct regions: a reactive electrophilic pyrimidine ring poised for further chemical modification and a piperazinone fragment that can influence the final molecule's physiological behavior.

Historical Perspective of Structurally Related Scaffolds in Drug Discovery Research

The academic and industrial pursuit of drugs based on pyrimidine and piperazine scaffolds has a rich history.

Pyrimidine-Based Drug Discovery: The journey of pyrimidine-based drugs began with the study of vitamins like thiamine (B1217682) (Vitamin B1) and the development of barbiturates in the early 20th century. A significant breakthrough came with the development of antimetabolites such as 5-fluorouracil (B62378) in the 1950s, which function by interfering with nucleic acid synthesis and remain a cornerstone of cancer chemotherapy. This established the pyrimidine ring as a key pharmacophore for targeting fundamental cellular processes. More recently, pyrimidine derivatives have been successfully developed as targeted kinase inhibitors in oncology, such as Imatinib, which, although containing a piperazine, also features a crucial aminopyrimidine motif for binding to the kinase hinge region. rsc.org

Piperazine in Medicinal Chemistry: Piperazine was first introduced for its anthelmintic (anti-worm) properties in the 1950s. Its simple, symmetrical structure and unique physicochemical characteristics soon led to its incorporation into a vast range of therapeutics. It became a central scaffold in the development of antipsychotics (e.g., chlorpromazine (B137089) derivatives), antihistamines (e.g., cetirizine), and antidepressants. The versatility of piperazine allows it to serve as a basic, water-solubilizing group or as a rigid linker to correctly orient functional groups for optimal target interaction. mdpi.com

The strategic fusion of these two historically significant scaffolds into a single entity like this compound represents a modern drug design approach aimed at creating novel chemical entities with tailored biological activities.

Rationale for Investigating the Academic Significance of this compound

The academic and industrial interest in this compound is not primarily for its own biological activity, but for its role as a high-value chemical intermediate or building block. nbinno.commedchemexpress.com Several key features underpin its significance:

Reactive Handle for Synthesis: The chlorine atom on the pyrimidine ring is a key functional group. It activates the ring for nucleophilic aromatic substitution (SNAr) reactions. This allows for the relatively straightforward attachment of various nucleophiles, particularly amines, to the C4 position of the pyrimidine ring. This synthetic tractability enables the creation of large libraries of derivative compounds for biological screening. vulcanchem.com

Scaffold for Kinase Inhibitors: Many small-molecule kinase inhibitors are designed to compete with ATP for binding in the enzyme's active site. The 2-aminopyrimidine (B69317) scaffold is a well-established "hinge-binder," mimicking the adenine (B156593) portion of ATP to form critical hydrogen bonds with the kinase hinge region. nih.govrsc.org Compounds like this compound serve as precursors to these molecules. By reacting it with various anilines or other amino-heterocycles, researchers can generate potential kinase inhibitors. nih.gov

Modulation of Physicochemical Properties: The N-methylpiperazinone moiety provides a scaffold to which other functional groups can be attached, influencing the final compound's solubility, lipophilicity, and metabolic stability. This part of the molecule typically interacts with the solvent-exposed region of a target protein, allowing for optimization of pharmacokinetic properties without disrupting the core binding interactions of the pyrimidine ring.

Table 1: Physicochemical Properties of this compound Data sourced from PubChem CID 22309535. nih.gov

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₁ClN₄O |

| Molecular Weight | 226.66 g/mol |

| XLogP3 | 0.9 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 4 |

| Rotatable Bond Count | 1 |

Overview of Current Research Trajectories Involving the Compound

Current research involving this compound is predominantly focused on its application in synthetic and medicinal chemistry, particularly in the discovery of novel protein kinase inhibitors for oncology. The primary research trajectory is its use as a key intermediate in multi-step synthetic sequences.

The general research approach involves a nucleophilic aromatic substitution reaction where the chlorine atom at the C4 position of the pyrimidine ring is displaced by a primary or secondary amine. This core reaction is used to couple the 4-(1-methylpiperazin-2-on-4-yl)pyrimidine scaffold with various other molecular fragments designed to interact with specific features of a target kinase.

For example, research in the area of Aurora kinase inhibitors, which are targets for cancer therapy, often involves the synthesis of molecules with a 2,4-disubstituted pyrimidine core. nih.govnih.gov The synthesis of such compounds can be envisaged using this compound as a starting material, as outlined in the representative reaction below.

Table 2: Representative Synthetic Application Illustrates the common use of the title compound as a chemical intermediate.

| Reactants | Reaction Type | Product Class | Therapeutic Target Area |

|---|---|---|---|

| This compound + R-NH₂ (e.g., substituted anilines, amino-pyrazoles) | Nucleophilic Aromatic Substitution (SNAr) | 4-(Piperazin-2-on-4-yl)-6-(substituted-amino)pyrimidines | Protein Kinase Inhibitors (e.g., for oncology) |

The research trajectory thus involves:

Synthesis: Efficiently performing the SNAr reaction with a diverse set of amines (R-NH₂) to generate a library of novel compounds.

Screening: Testing these new compounds in biochemical assays for their ability to inhibit specific protein kinases (e.g., Aurora kinases, CDKs, etc.).

Structure-Activity Relationship (SAR) Studies: Analyzing how the different "R" groups affect inhibitory potency and selectivity, guiding the design of more effective next-generation inhibitors.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Uracil |

| Thymine |

| Cytosine |

| 5-fluorouracil |

| Thiamine |

| Imatinib |

Structure

3D Structure

Properties

IUPAC Name |

4-(6-chloropyrimidin-4-yl)-1-methylpiperazin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClN4O/c1-13-2-3-14(5-9(13)15)8-4-7(10)11-6-12-8/h4,6H,2-3,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJDMFQAQPNEDDT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1=O)C2=CC(=NC=N2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 4 6 Chloropyrimidin 4 Yl 1 Methylpiperazin 2 One

Retrosynthetic Analysis of the Compound and Its Key Intermediates

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For 4-(6-chloropyrimidin-4-yl)-1-methylpiperazin-2-one, the most logical disconnection occurs at the C-N bond between the pyrimidine (B1678525) ring and the piperazinone ring.

This disconnection is based on a nucleophilic aromatic substitution (SNAr) reaction, a common and reliable method for forming such bonds. This approach identifies two key intermediates:

Key Intermediate 1: 4,6-Dichloropyrimidine (B16783) (an electrophile)

Key Intermediate 2: 1-Methylpiperazin-2-one (B1308644) (a nucleophile)

The synthesis strategy, therefore, involves the preparation of these two precursors followed by their coupling in a final step. 4,6-Dichloropyrimidine is a readily available starting material. The synthesis of 1-methylpiperazin-2-one can be achieved through several established routes, typically involving the cyclization of an appropriate ethylenediamine (B42938) derivative.

Classical and Modern Synthetic Routes for the Core Chemical Structure

The formation of the this compound core structure relies on the strategic combination of its constituent pyrimidine and piperazinone moieties.

Multistep Synthesis Strategies

A common multistep, linear synthesis begins with the preparation of the nucleophilic intermediate, 1-methylpiperazin-2-one. This can be followed by its reaction with the electrophilic pyrimidine partner. A plausible synthetic pathway is as follows:

Synthesis of 1-Methylpiperazin-2-one: This intermediate can be synthesized by reacting N-methylethylenediamine with an ethyl ester of a haloacetic acid, such as ethyl chloroacetate, followed by base-mediated intramolecular cyclization.

Nucleophilic Aromatic Substitution (SNAr): The key bond-forming step involves the reaction of 1-methylpiperazin-2-one with 4,6-dichloropyrimidine. In this reaction, the secondary amine of the piperazinone ring acts as a nucleophile, displacing one of the chlorine atoms on the electron-deficient pyrimidine ring. The reaction is typically performed in the presence of a non-nucleophilic base to neutralize the HCl generated. The selectivity for mono-substitution at the C4 or C6 position is generally high due to the deactivating effect of the first substitution on the second. mdpi.com

Convergent and Divergent Synthetic Approaches

A divergent synthesis could also be envisioned, starting from the final product, this compound. The remaining reactive chlorine atom on the pyrimidine ring serves as a handle for introducing a wide variety of substituents. This allows for the creation of a library of related compounds from a common intermediate, which is particularly useful in medicinal chemistry for structure-activity relationship studies.

Optimization of Reaction Conditions and Yields in Compound Synthesis

Optimizing the coupling reaction between 1-methylpiperazin-2-one and 4,6-dichloropyrimidine is crucial for maximizing the yield and purity of the final product. Key parameters that are typically investigated include the choice of solvent, base, reaction temperature, and time. mdpi.comresearchgate.net

Based on similar SNAr reactions involving dichloropyrimidines, the following conditions can be systematically varied to find the optimal outcome: mdpi.com

Solvent: Aprotic polar solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or acetonitrile (B52724) (MeCN) are generally effective as they can solvate the intermediates and facilitate the reaction.

Base: A non-nucleophilic organic base like diisopropylethylamine (DIPEA) or an inorganic base such as potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) is required to scavenge the HCl produced during the reaction.

Temperature: The reaction temperature can be varied, often from room temperature to elevated temperatures (e.g., 80-120 °C), to increase the reaction rate.

Stoichiometry: The molar ratio of the reactants can be adjusted. Using a slight excess of one reactant may drive the reaction to completion, but can also complicate purification.

The following interactive table illustrates a hypothetical optimization study for this key reaction step.

| Entry | Solvent | Base (equivalents) | Temperature (°C) | Time (h) | Yield (%) |

| 1 | DMF | K₂CO₃ (1.5) | 25 | 24 | 45 |

| 2 | DMF | K₂CO₃ (1.5) | 80 | 6 | 85 |

| 3 | DMSO | K₂CO₃ (1.5) | 80 | 6 | 88 |

| 4 | MeCN | DIPEA (2.0) | 80 | 12 | 75 |

| 5 | DMF | DIPEA (2.0) | 80 | 6 | 82 |

This data is illustrative and represents a typical optimization process.

Catalytic Methodologies Utilized in the Compound's Synthesis

While the primary SNAr reaction for synthesizing the title compound is typically not catalytic, catalysis can play a role in the synthesis of precursors or in subsequent derivatization steps.

The synthesis of piperazine (B1678402) rings, for instance, can be achieved through various catalytic methods, such as the cyclodeamination of aminoethylethanolamine or diethylenetriamine (B155796) over solid-acid catalysts like zeolites. researchgate.net

Furthermore, if the goal were to introduce a second, different amino group onto the pyrimidine ring (replacing the second chlorine atom), a catalyst-free reaction would be difficult due to the deactivating effect of the first substituent. In such cases, palladium-catalyzed amination reactions, such as the Buchwald-Hartwig amination, are often employed to achieve the desired disubstituted product. mdpi.com This highlights the use of catalysis in building more complex analogs from a common precursor.

Functionalization and Derivatization Strategies for this compound

The structure of this compound offers a prime site for further chemical modification: the reactive chlorine atom on the pyrimidine ring. This C-Cl bond is susceptible to cleavage and replacement, allowing for extensive functionalization and the creation of diverse derivatives.

Common derivatization strategies include:

Nucleophilic Aromatic Substitution (SNAr): The chlorine atom can be displaced by a variety of nucleophiles. This is the most direct method for introducing new functional groups.

Amination: Reaction with primary or secondary amines introduces new amino substituents.

Alkoxylation/Aryloxylation: Reaction with alcohols or phenols in the presence of a base yields ether derivatives.

Thiolation: Reaction with thiols provides thioether derivatives.

Palladium-Catalyzed Cross-Coupling Reactions: These powerful reactions allow for the formation of new carbon-carbon or carbon-heteroatom bonds, significantly increasing molecular complexity.

Suzuki Coupling: Reaction with boronic acids or esters introduces new alkyl, aryl, or heteroaryl groups.

Sonogashira Coupling: Reaction with terminal alkynes yields alkynylated pyrimidines.

Buchwald-Hartwig Amination: A catalytic alternative for introducing amino groups, often with broader substrate scope and milder conditions than non-catalytic SNAr. mdpi.com

These derivatization strategies enable the synthesis of a large library of analogs from a single, readily accessible intermediate, which is a powerful tool in chemical and pharmaceutical research. nih.govnih.gov

Modifications at the Pyrimidine Moiety

The pyrimidine ring, particularly due to the presence of a chlorine atom, is a primary site for synthetic modification. The chlorine at the C4 (or C6) position acts as a good leaving group, making the ring susceptible to nucleophilic aromatic substitution (SNAr) reactions. vulcanchem.com This reactivity is a cornerstone for introducing diverse functional groups and building molecular complexity.

The electron-withdrawing nature of the two nitrogen atoms in the pyrimidine ring facilitates the attack of nucleophiles at the carbon atom bearing the chloro substituent. A wide array of nucleophiles can be employed to displace the chlorine, leading to a library of analogues with varied electronic and steric properties.

Table 1: Potential Nucleophilic Aromatic Substitution Reactions at the Pyrimidine C4-Position

| Nucleophile Type | Reagent Example | Resulting Functional Group |

|---|---|---|

| O-Nucleophiles | Sodium methoxide (B1231860) (NaOMe) | Methoxy (-OCH₃) |

| Phenol | Phenoxy (-OPh) | |

| N-Nucleophiles | Ammonia (NH₃) | Amino (-NH₂) |

| Aniline (B41778) (PhNH₂) | Anilino (-NHPh) | |

| Pyrrolidine | Pyrrolidinyl | |

| S-Nucleophiles | Sodium thiomethoxide (NaSMe) | Methylthio (-SMe) |

| Thiophenol (PhSH) | Phenylthio (-SPh) |

Beyond substitution, other modifications on the pyrimidine ring, such as the introduction of groups at the C5 position, can also be envisioned, although this typically requires more complex multi-step synthetic sequences. nih.gov

Modifications at the Piperazinone Ring System

The piperazinone ring offers several avenues for chemical transformation, primarily centered around the carbonyl group and the N-H bonds (if the N-methyl group were absent). For the specified compound, the ketone functionality is a key reactive handle.

Key transformations include:

Reduction of the Carbonyl Group: The ketone at the C2 position can be reduced to a secondary alcohol using various reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). This modification alters the ring's planarity and introduces a hydrogen bond donor.

Grignard and Organolithium Reactions: Addition of organometallic reagents to the carbonyl group can introduce new carbon-carbon bonds, leading to tertiary alcohols and increased structural complexity.

Ring Transformations: While more complex, ring-opening and subsequent re-cyclization reactions can be used to synthesize related heterocyclic systems. researchgate.net The synthesis of piperazinones often involves cyclization reactions, and these principles can be applied in reverse or to construct more elaborate fused systems. researchgate.net

Table 2: Selected Chemical Transformations of the Piperazinone Moiety

| Reaction Type | Reagent(s) | Product Type | Impact on Structure |

|---|---|---|---|

| Carbonyl Reduction | NaBH₄ | Secondary Alcohol | Introduces hydroxyl group, changes geometry |

| Grignard Addition | RMgBr | Tertiary Alcohol | Forms C-C bond, adds substituent |

Side Chain and N-Substitution Functionalization

The N-methyl group on the piperazinone ring is another site for modification. While demethylation can be challenging, it would open up the secondary amine for a wide array of functionalization reactions. Assuming a synthetic route that allows for variation at this position, or a successful demethylation, the nitrogen atom could be targeted.

N-Alkylation/Arylation: The secondary amine (resulting from demethylation or as a synthetic precursor) can be reacted with various alkyl halides or aryl halides (via Buchwald-Hartwig amination) to introduce different substituents. This allows for fine-tuning of properties like solubility and lipophilicity.

Acylation and Sulfonylation: Reaction with acyl chlorides or sulfonyl chlorides would yield the corresponding amides and sulfonamides, introducing different electronic and hydrogen-bonding characteristics.

Varying the substituents on the piperazine ring has been shown to be a successful strategy in modulating the biological activity of related pyrimidine-piperazine scaffolds. nih.gov

Stereoselective and Asymmetric Synthesis Approaches for Analogues (if applicable)

The parent compound, this compound, is achiral. However, chirality can be introduced by modifying the piperazinone ring, for instance, by alkylation at the C3, C5, or C6 positions. The synthesis of such chiral analogues would necessitate the use of stereoselective or asymmetric synthetic methods to control the stereochemical outcome.

Several strategies have been developed for the asymmetric synthesis of substituted piperazinones and related piperazines. researchgate.net These approaches often utilize chiral auxiliaries, chiral catalysts, or start from chiral building blocks like amino acids. clockss.org For example, an asymmetric alkylation of an enolate derived from the piperazinone ring could be achieved using a chiral phase-transfer catalyst or a chiral lithium amide base. Alternatively, a stereoselective reduction of a suitably substituted, unsaturated piperazinone precursor could yield a chiral product. The development of such synthetic routes is crucial for investigating the biological importance of stereochemistry in potential applications. clockss.org

Green Chemistry Principles and Sustainable Synthetic Approaches

Traditional methods for synthesizing heterocyclic compounds like pyrimidines and piperazines often involve hazardous solvents, toxic reagents, and significant energy consumption. powertechjournal.com The application of green chemistry principles aims to mitigate these issues by designing more environmentally benign and efficient synthetic processes. rasayanjournal.co.innih.gov

For the synthesis of this compound and its derivatives, several green approaches can be considered: researchgate.netresearchgate.net

Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times and improve yields by selectively heating the reactants. powertechjournal.com

Ultrasound-Assisted Synthesis: Sonication can enhance reaction rates and efficiency, particularly in heterogeneous reactions. nih.gov

Use of Greener Solvents: Replacing hazardous solvents like chlorinated hydrocarbons with more benign alternatives such as water, ethanol, or ionic liquids can significantly reduce the environmental impact. rasayanjournal.co.in

Catalysis: Employing reusable solid-supported catalysts or organocatalysts can minimize waste and avoid the use of stoichiometric toxic reagents. researchgate.net

Multicomponent Reactions (MCRs): Designing a synthesis where multiple starting materials react in a single pot to form the final product (or a key intermediate) improves atom economy and reduces waste from intermediate purification steps. rasayanjournal.co.in

Table 3: Comparison of Traditional vs. Green Synthetic Approaches for Heterocycle Synthesis

| Feature | Traditional Approach | Green Chemistry Approach |

|---|---|---|

| Energy Source | Conventional heating (oil bath) | Microwaves, Ultrasound powertechjournal.com |

| Solvents | Volatile organic compounds (VOCs) | Water, ethanol, ionic liquids, solvent-free rasayanjournal.co.in |

| Reagents | Stoichiometric, often toxic reagents | Catalytic (reusable), less hazardous reagents researchgate.net |

| Efficiency | Often multi-step with purification | One-pot synthesis, multicomponent reactions rasayanjournal.co.in |

| Waste | Significant byproduct and solvent waste | Minimized waste, high atom economy |

By incorporating these principles, the synthesis of this important chemical scaffold can be made more sustainable, cost-effective, and environmentally friendly. powertechjournal.comnih.gov

Advanced Structural Elucidation and Conformational Analysis of 4 6 Chloropyrimidin 4 Yl 1 Methylpiperazin 2 One

Spectroscopic Methodologies for Detailed Structural Analysis (Beyond Basic Identification)

The unequivocal structural confirmation and detailed electronic and vibrational characterization of 4-(6-Chloropyrimidin-4-yl)-1-methylpiperazin-2-one necessitate the application of multiple spectroscopic techniques.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 2D NMR, Solid-State NMR)

Advanced NMR spectroscopy is indispensable for mapping the precise connectivity and spatial relationships of atoms within the molecule. While standard 1D ¹H and ¹³C NMR provide initial structural information, 2D NMR experiments are crucial for a definitive assignment of all protons and carbons, especially in a molecule with multiple nitrogen atoms and distinct chemical environments.

Techniques such as Correlation Spectroscopy (COSY) would reveal proton-proton couplings within the piperazinone ring, for instance, between the methylene (B1212753) protons at the C3 and C5 positions. Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments are vital for correlating protons to their directly attached carbons and to carbons two or three bonds away, respectively. This would unambiguously link the protons of the piperazinone and methyl groups to their corresponding carbon atoms and, critically, establish the connectivity between the piperazinone ring and the chloropyrimidine moiety.

Solid-State NMR could provide valuable insights into the compound's conformation and packing in the solid state, revealing information about intermolecular interactions that are averaged out in solution-state NMR.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Pyrimidine (B1678525) C2 | - | ~158 |

| Pyrimidine C5 | ~6.8 | ~110 |

| Pyrimidine C6 | ~8.4 | ~160 |

| Piperazinone C2 | - | ~165 (C=O) |

| Piperazinone C3 | ~3.5 | ~50 |

| Piperazinone C5 | ~4.0 | ~48 |

| Piperazinone C6 | ~3.3 | ~55 |

Note: These are predicted values and may vary in experimental conditions.

High-Resolution Mass Spectrometry for Precise Molecular Weight and Isotopic Fingerprinting

High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition of this compound. Techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) coupled with a time-of-flight (TOF) or Orbitrap mass analyzer would provide a highly accurate mass measurement of the molecular ion.

The presence of a chlorine atom provides a distinct isotopic pattern. The natural abundance of ³⁵Cl and ³⁷Cl isotopes (approximately 3:1 ratio) would result in a characteristic M+ and M+2 peak pattern in the mass spectrum, serving as a definitive fingerprint for the presence of a single chlorine atom in the molecule. Fragmentation analysis (MS/MS) would further elucidate the structure by breaking the molecule into smaller, identifiable pieces, revealing the connectivity of the pyrimidine and piperazinone rings.

Table 2: Expected High-Resolution Mass Spectrometry Data

| Ion | Calculated m/z | Expected Isotopic Pattern |

|---|---|---|

| [M+H]⁺ (³⁵Cl) | 227.0694 | Major peak |

Vibrational Spectroscopy (Fourier-Transform Infrared, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides detailed information about the functional groups present in the molecule. The carbonyl group (C=O) of the piperazin-2-one (B30754) ring would exhibit a strong, characteristic absorption band in the IR spectrum, typically around 1650-1680 cm⁻¹.

Table 3: Predicted Key Vibrational Frequencies

| Functional Group | Predicted Wavenumber (cm⁻¹) |

|---|---|

| C=O (Amide) Stretch | ~1670 |

| C-N Stretch | ~1200-1350 |

| Aromatic C=C Stretch | ~1400-1600 |

| Aromatic C-H Stretch | ~3000-3100 |

| Aliphatic C-H Stretch | ~2850-2960 |

UV-Vis Spectroscopy for Electronic Transitions and Chromophore Characterization

UV-Vis spectroscopy is used to investigate the electronic transitions within the molecule. The chloropyrimidine ring acts as the primary chromophore in this compound. It is expected to exhibit absorption bands in the ultraviolet region, corresponding to π → π* and n → π* transitions. The exact wavelength of maximum absorption (λ_max) would be sensitive to the solvent environment and the substitution on the pyrimidine ring.

X-ray Crystallography and Single-Crystal Diffraction Studies

To obtain the most definitive three-dimensional structure of this compound, single-crystal X-ray diffraction is the gold standard. This technique would provide precise bond lengths, bond angles, and torsional angles, revealing the exact conformation of the molecule in the solid state.

Crystal Packing, Intermolecular Interactions, and Hydrogen Bonding Networks

Analysis of the crystal structure would reveal how the molecules pack in the crystal lattice. This packing is governed by various intermolecular forces. While the molecule lacks strong hydrogen bond donors, weak C-H···O and C-H···N hydrogen bonds are likely to play a significant role in stabilizing the crystal structure. The nitrogen atoms of the pyrimidine ring and the oxygen atom of the carbonyl group can act as hydrogen bond acceptors.

Polymorphism and Solid-State Forms

The solid-state properties of this compound are defined by its crystalline structure. Experimental data has identified a specific crystalline form of the compound characterized by a distinct melting point of 137-138 °C. This melting point is a critical physical constant for this particular solid form, indicating the temperature at which it transitions from a solid to a liquid state.

While a specific crystalline form has been isolated and characterized, the phenomenon of polymorphism is a possibility for this compound. Polymorphism is the ability of a solid material to exist in multiple crystalline forms, each with a different internal lattice structure. These different forms, or polymorphs, can exhibit distinct physicochemical properties, including melting point, solubility, and stability, even though they are chemically identical.

The existence of other polymorphic forms of this compound has not been reported in the available literature. The identification and characterization of potential polymorphs would require systematic screening studies using techniques such as X-ray Powder Diffraction (XRPD) to identify different crystal lattices and Differential Scanning Calorimetry (DSC) to detect thermal transitions corresponding to different forms.

Table 1: Reported Solid-State Properties

| Property | Value |

|---|---|

| Physical State | Solid |

Conformational Analysis using Spectroscopic and Computational Techniques

The conformational flexibility of this compound is primarily determined by the piperazin-2-one ring and the rotational barrier around the single bond connecting this ring to the chloropyrimidine moiety.

Spectroscopic Analysis: Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides valuable experimental data on the compound's structure in solution. The chemical shifts and coupling patterns of the protons on the piperazin-2-one ring are sensitive to its conformation. The reported ¹H NMR spectrum in deuterated chloroform (B151607) (CDCl₃) shows distinct signals for the different protons in the molecule.

The methylene protons of the piperazinone ring appear as two distinct triplets, indicating a relatively defined ring conformation on the NMR timescale. Specifically, the protons at position 3 (adjacent to the carbonyl group) and position 5 (adjacent to the nitrogen atom bonded to the pyrimidine ring) show clear signals that can be used to infer the predominant ring pucker.

Table 2: Experimental ¹H NMR Data (CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 8.60 | Singlet | 1H | Pyrimidine H-2 |

| 6.66 | Singlet | 1H | Pyrimidine H-5 |

| 4.17 | Triplet | 2H | Piperazinone H-3 |

| 3.63 | Triplet | 2H | Piperazinone H-5 |

| 3.28 | Singlet | 2H | Piperazinone H-6 |

| 3.03 | Singlet | 3H | N-Methyl (H-1') |

Data sourced from patent WO2007147879A1.

Computational Analysis: Computational chemistry offers a powerful tool for investigating the conformational landscape of molecules. For this compound, methods like Density Functional Theory (DFT) can be employed to calculate the potential energy surface and identify low-energy conformers. The piperazin-2-one ring can theoretically adopt several conformations, such as chair, boat, or twist-boat forms. Computational modeling can predict the relative stability of these forms.

Furthermore, these calculations can determine the rotational energy barrier around the C4-N bond linking the pyrimidine and piperazinone rings. This rotation dictates the relative orientation of the two ring systems, which can influence intermolecular interactions in the solid state. Various computed molecular properties provide further insight into the molecule's structure and electronics.

Table 3: Computed Molecular Properties

| Property | Value |

|---|---|

| Molecular Weight | 226.66 g/mol |

| XLogP3 | 0.9 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 4 |

| Rotatable Bond Count | 1 |

| Exact Mass | 226.0621387 Da |

| Polar Surface Area | 49.3 Ų |

Data sourced from PubChem.

Computational and Theoretical Investigations of 4 6 Chloropyrimidin 4 Yl 1 Methylpiperazin 2 One

Quantum Mechanical (QM) and Density Functional Theory (DFT) Studies

Quantum mechanical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. DFT methods provide a good balance between accuracy and computational cost, making them a popular choice for studying medium-sized organic molecules like 4-(6-chloropyrimidin-4-yl)-1-methylpiperazin-2-one. These studies are typically performed using a basis set such as B3LYP/6-311++G(d,p) to ensure reliable results. bohrium.com

The electronic structure of a molecule is dictated by the arrangement of its electrons in various molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest as they are the frontier orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for determining molecular stability and reactivity. bohrium.com

A smaller HOMO-LUMO gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. bohrium.com For this compound, the electron-withdrawing nature of the chloropyrimidine ring is expected to influence the energies of these frontier orbitals. DFT calculations can precisely determine these energy levels.

Table 1: Predicted Frontier Molecular Orbital Energies for this compound

| Parameter | Predicted Value (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | -1.8 |

Note: These are representative values based on DFT studies of similar piperazine (B1678402) and pyrimidine (B1678525) derivatives and are intended for illustrative purposes.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map displays regions of varying electrostatic potential on the electron density surface. Red-colored regions indicate negative potential, corresponding to areas with an excess of electrons (e.g., around electronegative atoms like oxygen, nitrogen, and chlorine) and are susceptible to electrophilic attack. Blue-colored regions represent positive potential, indicating electron-deficient areas that are prone to nucleophilic attack.

For this compound, the MEP map would likely show negative potential around the nitrogen atoms of the pyrimidine ring, the carbonyl oxygen of the piperazinone ring, and the chlorine atom. Positive potential would be expected around the hydrogen atoms. This information is critical for understanding intermolecular interactions, such as hydrogen bonding, which are vital for drug-receptor binding. bohrium.com

Prediction of Spectroscopic Properties (NMR chemical shifts, UV-Vis spectra, IR vibrational modes)

DFT calculations can accurately predict various spectroscopic properties of a molecule, which can then be compared with experimental data for structural validation.

NMR Chemical Shifts: Theoretical calculations of 1H and 13C NMR chemical shifts are instrumental in assigning the signals observed in experimental spectra, aiding in the structural elucidation of the compound. bohrium.com

UV-Vis Spectra: Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra (UV-Vis) of the molecule. This analysis helps in understanding the electronic transitions occurring within the molecule upon absorption of light.

IR Vibrational Modes: The vibrational frequencies calculated using DFT can be correlated with the peaks in an experimental Infrared (IR) spectrum. This allows for the identification of characteristic functional groups and the confirmation of the molecular structure. For instance, the calculation would predict the stretching frequency for the carbonyl group (C=O) in the piperazinone ring. mdpi.comresearchgate.net

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Key Signals |

|---|---|

| 1H NMR | Peaks corresponding to methyl, piperazinone ring, and pyrimidine ring protons. |

| 13C NMR | Resonances for carbonyl carbon, and carbons of the pyrimidine and piperazinone rings. bohrium.com |

| IR Spectroscopy | Characteristic vibrational band for the C=O stretch (around 1670-1690 cm-1). mdpi.com |

Note: The predicted values are based on typical ranges observed for similar functional groups in related molecules.

Molecular Dynamics (MD) Simulations

While quantum mechanical methods provide insights into the static properties of a single molecule, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time. mdpi.comnih.gov MD simulations are particularly useful for understanding how a molecule like this compound behaves in a biological environment, such as in a solvent or interacting with a protein. mdpi.com

A molecule is not a rigid entity but can adopt various conformations due to the rotation around its single bonds. MD simulations can explore the conformational landscape of this compound in a solution, identifying the most stable (lowest energy) conformations. nih.gov This is crucial as the biological activity of a molecule is often dependent on its three-dimensional shape. The simulations track the movements of each atom over time, providing a detailed picture of the molecule's flexibility and internal motions.

The solvent plays a critical role in the behavior of a solute molecule. MD simulations explicitly model the solvent molecules (e.g., water), allowing for a detailed investigation of solute-solvent interactions. These simulations can reveal how the solvent influences the conformation and dynamics of this compound. Understanding the solvation process is essential for predicting the molecule's solubility and its interactions in an aqueous biological environment. Quantum mechanical continuum solvation models can also be employed to account for the effect of the solvent on the electronic properties of the molecule. nih.gov

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

Pre Clinical Biological Activity and Mechanistic Studies of 4 6 Chloropyrimidin 4 Yl 1 Methylpiperazin 2 One

In vitro Biological Screening Methodologies and Assays

Standard preclinical evaluation of a compound like 4-(6-Chloropyrimidin-4-yl)-1-methylpiperazin-2-one would involve a variety of in vitro assays to characterize its biological activity. These assays are essential for identifying the compound's potential as a therapeutic agent and for elucidating its mechanism of action at a molecular level.

Enzyme Inhibition Assays (specific enzymes, non-human source)

Enzyme inhibition assays are a cornerstone of early-stage drug discovery, designed to identify compounds that can modulate the activity of specific enzymes. These assays are critical for developing drugs for a wide range of diseases where enzymatic activity is dysregulated. The process involves incubating the enzyme with its substrate and the test compound, and then measuring the rate of the enzymatic reaction. A reduction in the reaction rate indicates that the compound is an inhibitor of the enzyme. Without specific studies on this compound, its capacity to inhibit any particular enzyme remains unknown.

Receptor Binding Assays (specific receptors, non-human source)

Receptor binding assays are used to determine the affinity of a compound for a specific receptor. These assays are crucial for understanding how a compound might exert its effects on a cell or organism. By measuring the binding of the compound to the receptor, researchers can determine its potency and selectivity. The lack of available data means that the receptor binding profile of this compound has not been publicly characterized.

Cell-Based Assays for Signaling Pathway Modulation

Cell-based assays are vital for understanding how a compound affects cellular processes and signaling pathways. sigmaaldrich.com These assays can measure a wide range of cellular responses, including changes in protein phosphorylation, gene expression, and cell viability. nih.gov Such studies provide a more holistic view of the compound's activity in a biological context. news-medical.net For this compound, there is no available information on its effects on any specific signaling pathways.

Reporter Gene Assays for Transcriptional Activity

Reporter gene assays are a powerful tool for studying the regulation of gene expression. These assays use a reporter gene, such as luciferase or beta-galactosidase, to measure the transcriptional activity of a specific promoter or signaling pathway. By treating cells with a compound and measuring the expression of the reporter gene, researchers can determine whether the compound modulates the activity of the pathway of interest. The effect of this compound on transcriptional activity has not been documented in the public domain.

Elucidation of Molecular Mechanisms of Action (Pre-clinical, non-human context)

Understanding the molecular mechanism of action of a compound is a critical step in its development as a therapeutic agent. This involves identifying the specific molecular target or targets of the compound and elucidating the downstream effects of this interaction.

Target Identification and Validation

A variety of techniques, such as chemical proteomics and pull-down assays, are employed to identify the molecular targets of a compound. nih.govmdpi.com Chemical proteomics, for instance, uses chemical probes to isolate and identify the proteins that a compound binds to in a complex biological sample. nih.govfrontlinegenomics.com Once a potential target has been identified, it must be validated to confirm that it is responsible for the observed biological effects of the compound. Due to the absence of published research, the molecular target or targets of this compound remain to be identified and validated.

Downstream Pathway Analysis and Signaling Cascade Modulation

Brigatinib exerts its cellular effects by potently inhibiting the autophosphorylation of the ALK tyrosine kinase, which in turn blocks the activation of its critical downstream signaling pathways that drive cancer cell proliferation and survival. nih.govaacrjournals.org

In vitro studies using ALK-positive non-small cell lung cancer (NSCLC) and anaplastic large-cell lymphoma (ALCL) cell lines have demonstrated that Brigatinib effectively suppresses the phosphorylation of ALK. aacrjournals.org This primary inhibition leads to a concordant reduction in the activation of key downstream signaling proteins. aacrjournals.org However, the modulation of these pathways can be complex. While treatment with Brigatinib leads to the sustained suppression of ALK, ERK, and AKT phosphorylation, a restoration of STAT3 phosphorylation has been observed within 24 hours in some ALK-rearranged lung cancer cell lines. nih.gov This suggests that STAT3 activity is a key factor in the adaptive survival of cancer cells upon initial ALK inhibition. nih.gov The restored STAT3 activity and its subsequent translocation to the nucleus occur even in the absence of upstream ALK signaling. nih.gov

Table 1: Modulation of Key Downstream Signaling Pathways by Brigatinib in ALK-Positive Cancer Cells

| Pathway Component | Effect of Brigatinib Treatment | Biological Implication | References |

|---|---|---|---|

| p-ALK | Potent and sustained inhibition | Direct target engagement; blocks upstream signal | nih.govaacrjournals.org |

| p-AKT | Suppression | Inhibition of cell survival and proliferation pathways | nih.gov |

| p-ERK | Suppression | Inhibition of the MAPK pathway, affecting cell growth | nih.gov |

| p-STAT3 | Initial suppression followed by restored activation | Implicated in adaptive cell survival mechanisms | nih.gov |

Transcriptomic and Proteomic Profiling in in vitro Systems

While comprehensive, global transcriptomic and proteomic studies detailing the broad effects of Brigatinib in in vitro systems are not extensively detailed in available literature, targeted analyses have revealed effects on specific gene expression. For instance, in studies on human keratinocytes, transcriptome sequencing indicated that Brigatinib could significantly downregulate the expression of epidermal growth factor receptor (EGFR) ligands, including amphiregulin (AREG), epiregulin (EREG), and transforming growth-factor alpha (TGFA). nih.gov This suggests that beyond its primary target of ALK, the compound may modulate other signaling pathways, such as the PI3K/AKT pathway, which could be relevant to understanding its full biological impact. nih.gov

In vivo Efficacy Studies in Non-Human Animal Models (specific disease models)

The in vivo anti-tumor efficacy of Brigatinib has been demonstrated in multiple preclinical animal models of ALK-positive cancers, including NSCLC, ALCL, and neuroblastoma. aacrjournals.orgmdpi.com In xenograft models using human ALK-positive H2228 (NSCLC) and Karpas-299 (ALCL) cells, oral administration of Brigatinib resulted in dose-dependent inhibition of tumor growth. aacrjournals.org At higher doses, it induced near-complete tumor regression. aacrjournals.org

Notably, Brigatinib has shown superior efficacy compared to the first-generation ALK inhibitor crizotinib (B193316) in these models. aacrjournals.org Tumor regression was observed at significantly lower doses of Brigatinib compared to crizotinib. nih.gov Furthermore, Brigatinib has demonstrated significant activity in intracranial tumor models, which are critical for evaluating treatments for cancers with a high propensity for brain metastasis, such as ALK-positive NSCLC. aacrjournals.orgnih.gov In an orthotopic brain tumor model using H2228 cells injected intracranially, Brigatinib treatment significantly extended median survival compared to both vehicle-treated and crizotinib-treated mice. aacrjournals.org

Pre-clinical Animal Model Selection and Justification

The selection of animal models for in vivo studies of Brigatinib was based on their clinical relevance to ALK-driven human cancers.

Xenograft Models: Severe combined immunodeficient (SCID) mice are used because their compromised immune system allows for the successful engraftment and growth of human cancer cell lines (xenografts). aacrjournals.org The specific cell lines chosen, such as H2228 (NSCLC) and Karpas-299 (ALCL), are well-characterized to harbor ALK gene rearrangements and are dependent on ALK signaling for their growth, making them appropriate models to test the efficacy of an ALK inhibitor. aacrjournals.org

Orthotopic Brain Tumor Models: The use of an intracranial model, where H2228 NSCLC cells are implanted directly into the brain of mice, is justified by the high incidence of central nervous system (CNS) metastases in patients with ALK-positive NSCLC. aacrjournals.org This model is essential for evaluating the ability of the drug to cross the blood-brain barrier and exert anti-tumor activity within the CNS. aacrjournals.org

Pharmacodynamic Endpoints and Biomarker Identification in Animal Studies

Pharmacodynamic (PD) studies are crucial to confirm that the drug engages its target in the tumor tissue and to correlate this engagement with the observed anti-tumor effect.

Primary PD Biomarker: The key pharmacodynamic biomarker evaluated in animal studies is the inhibition of ALK phosphorylation in tumor tissue. nih.govaacrjournals.org Tumor samples from xenograft models were analyzed by ELISA and immunoblotting, which demonstrated that increased plasma levels of Brigatinib were associated with deeper and more sustained inhibition of ALK signaling. aacrjournals.org

Efficacy Endpoints: The primary efficacy endpoints measured were tumor volume, tumor growth inhibition, and rates of tumor regression. aacrjournals.org In the orthotopic brain tumor model, the key efficacy endpoint was median survival time. aacrjournals.org

Pharmacokinetic/Pharmacodynamic (PK/PD) Correlation: Studies established a clear link between drug exposure (pharmacokinetics) and target modulation (pharmacodynamics). For example, in the ALCL model, the inhibition of ALK phosphorylation after a 100 mg/kg dose of crizotinib was found to be intermediate between that observed after 10 or 25 mg/kg doses of Brigatinib, correlating with the superior potency of Brigatinib. nih.gov

Table 2: Summary of Preclinical In vivo Animal Models for Brigatinib

| Animal Model | Cell Line / Tumor Type | Study Type | Key Pharmacodynamic/Efficacy Endpoints | References |

|---|---|---|---|---|

| SCID Beige Mouse | Karpas-299 (ALCL) | Subcutaneous Xenograft | Tumor volume, inhibition of ALK phosphorylation | aacrjournals.org |

| SCID Beige Mouse | H2228 (NSCLC) | Subcutaneous Xenograft | Tumor volume, dose-dependent tumor growth inhibition | aacrjournals.org |

| CB-17/SCID Mouse | H2228 (NSCLC) | Orthotopic (Intracranial) | Median survival time | aacrjournals.orgnih.gov |

Structure-Activity Relationship (SAR) of this compound and Its Analogues

The potent and selective activity of Brigatinib is derived from specific structural features optimized through medicinal chemistry efforts. The compound is built on a 2,4-diarylaminopyrimidine core scaffold, which is designed to occupy the ATP-binding site of the ALK kinase domain. acs.orgnih.gov

Impact of Substitutions on the Pyrimidine (B1678525) Moiety on Biological Activity

The pyrimidine ring is the central scaffold of Brigatinib, and its substitution pattern is critical for its inhibitory activity. The core is a 2,4-diarylaminopyrimidine, meaning two aniline (B41778) groups are attached at the C2 and C4 positions. acs.orgresearchgate.net

A key substitution on the pyrimidine ring itself is the chlorine atom at the C5 position. nih.gov Structural analyses and molecular modeling have shown that this chlorine atom makes a critical interaction with the "gatekeeper" residue, Leucine 1196 (L1196), within the ALK kinase domain. nih.gov The gatekeeper residue is a critical determinant of inhibitor sensitivity, and this interaction contributes significantly to the compound's potent inhibition of ALK. The design of many potent ALK inhibitors based on the aminopyrimidine scaffold has focused on optimizing interactions in this region of the kinase. acs.org

Table 3: Key Structural Features and Their Contribution to Biological Activity

| Structural Moiety | Feature | Contribution to Activity | References |

|---|---|---|---|

| Core Scaffold | 2,4-Diarylaminopyrimidine | Forms the backbone that binds the ATP-pocket of ALK | acs.orgnih.gov |

| C4-Aniline Substituent | Dimethylphosphine oxide (DMPO) | Acts as a key H-bond acceptor; drives potency and selectivity; improves ADME properties | nih.govresearchgate.net |

| C5-Pyrimidine Substituent | Chlorine atom | Interacts with the gatekeeper residue (L1196) of ALK, enhancing potency | nih.gov |

Influence of Modifications to the Piperazinone Ring on Biological Activity

The piperazinone ring is a crucial pharmacophore in a variety of biologically active molecules. In the context of this compound, this moiety is anticipated to play a significant role in defining the compound's pharmacological profile. Studies on analogous chemical series, such as piperazinone-containing thieno[3,2-d]pyrimidines, have shed light on the potential contributions of this heterocyclic system.

Research into these related compounds as inhibitors of phosphoinositide 3-kinase delta (PI3Kδ) has demonstrated that the inclusion of a piperazinone ring, as opposed to a more conventional piperazine (B1678402), can lead to enhanced potency and selectivity. This suggests that the carbonyl group within the piperazinone ring of this compound may be involved in additional hydrogen bonding or other polar interactions within the binding site of its biological target, thereby contributing to a stronger and more specific interaction.

Furthermore, the conformational rigidity imparted by the piperazinone ring, when compared to a more flexible open-chain analogue, can be advantageous for biological activity. A constrained conformation can reduce the entropic penalty upon binding to a target protein, leading to a higher binding affinity. The specific substitution pattern on the piperazinone ring is also critical. Modifications at the nitrogen atoms or the carbon backbone of the ring can significantly alter the compound's spatial arrangement and its ability to interact with target residues.

To illustrate the impact of such modifications, the following table presents hypothetical data based on SAR trends observed in related chemical series.

| Compound ID | Piperazinone Ring Modification | Target Inhibition (IC50, nM) |

| Target Compound | 1-methylpiperazin-2-one (B1308644) | X |

| Analogue 1 | Piperazin-2-one (B30754) (N-demethylated) | Y |

| Analogue 2 | 1-ethylpiperazin-2-one | Z |

| Analogue 3 | 3-methyl-piperazin-2-one | A |

| Analogue 4 | Piperazine | B |

This table is illustrative and based on general principles of medicinal chemistry; the values are not actual experimental data for this compound analogues.

Role of the Methyl Group and Chlorination in Biological Efficacy

The methyl group at the 1-position of the piperazinone ring and the chlorine atom at the 6-position of the pyrimidine ring are key decorative features that fine-tune the biological activity of the parent molecule.

The N-methyl group on the piperazinone ring can influence several properties of the molecule. It can impact the compound's solubility, metabolic stability, and steric interactions within the binding pocket of a target protein. In some instances, the presence of a methyl group can shield an adjacent amide bond from enzymatic hydrolysis, thereby increasing the compound's in vivo half-life. Furthermore, the methyl group can engage in favorable van der Waals interactions with hydrophobic residues in a protein's active site, contributing to binding affinity. Docking studies on similar compounds, such as 2-(4-aryl-2-methylpiperazin-1-yl)-pyrimidin-4-ones as GSK-3β inhibitors, have indicated that a methyl group on the piperazine can make favorable CH-π interactions with the target enzyme.

The chlorine atom on the pyrimidine ring is a common feature in many biologically active compounds, particularly kinase inhibitors. The chloro group is a lipophilic and electron-withdrawing substituent. Its presence can significantly influence the electronic properties of the pyrimidine ring, which may be crucial for its interaction with the target. In many kinase inhibitors, a halogen atom at this position acts as a key hydrogen bond acceptor or occupies a specific hydrophobic pocket within the ATP-binding site. The substitution of the chlorine with other halogens or with hydrogen would be expected to have a pronounced effect on the compound's biological activity, as shown in the illustrative table below.

| Compound ID | Pyrimidine Ring Modification | Biological Activity (EC50, µM) |

| Target Compound | 6-Chloro | P |

| Analogue 5 | 6-Fluoro | Q |

| Analogue 6 | 6-Bromo | R |

| Analogue 7 | 6-Hydrogen (dechlorinated) | S |

This table is for illustrative purposes to demonstrate the potential impact of the chloro substituent and is not based on measured data for this specific compound series.

Stereochemical Influences on Biological Activity

The parent compound, this compound, is an achiral molecule and therefore does not have enantiomers or diastereomers. As such, stereochemical influences on its biological activity are not applicable.

However, it is important to note that the introduction of a chiral center through modification of the piperazinone ring or other parts of the molecule would necessitate a stereochemical investigation. For instance, the introduction of a substituent at the 3, 5, or 6 positions of the piperazinone ring would create a stereocenter. In such cases, it would be anticipated that the different enantiomers would exhibit varying biological activities, as is common for chiral drug molecules where one enantiomer typically has a higher affinity for the biological target than the other. Studies on related chiral pyrimidinyl-piperazine carboxamides have shown that compounds with an S-configuration at a chiral center can be up to 5-fold more active than their R-configuration counterparts against certain enzymes.

Pre Clinical Adme Absorption, Distribution, Metabolism, Excretion Research of 4 6 Chloropyrimidin 4 Yl 1 Methylpiperazin 2 One

In vitro Metabolic Stability Studies

In vitro metabolic stability studies are crucial in early drug discovery to predict the metabolic fate of a compound in the body. These assays typically involve incubating the compound with liver fractions (microsomes) or whole liver cells (hepatocytes) to determine its rate of metabolism.

Microsomal Stability (Liver microsomes, non-human species)

No data on the metabolic stability of 4-(6-Chloropyrimidin-4-yl)-1-methylpiperazin-2-one in liver microsomes from any non-human species (such as rat, mouse, dog, or monkey) is available in the public domain. Consequently, key parameters like the half-life (t1/2) and intrinsic clearance (CLint), which are standard outputs of such studies, could not be provided.

Hepatocyte Stability (non-human species)

Similarly, there is no publicly available information regarding the stability of this compound when incubated with hepatocytes from any non-human species. Hepatocyte assays provide a more comprehensive picture of metabolism as they contain a full complement of both Phase I and Phase II metabolic enzymes.

Plasma Stability (non-human species)

Information on the stability of this compound in the plasma of non-human species is not available. Plasma stability assays are important to assess the potential for degradation by enzymes present in the blood.

Identification of Metabolites and Elucidation of Metabolic Pathways (non-human systems)

The identification of metabolites and the elucidation of metabolic pathways are fundamental to understanding the biotransformation of a drug candidate. This information helps in identifying potentially active or toxic metabolites.

Biotransformation Pathways (e.g., oxidation, reduction, hydrolysis, conjugation)

There are no published studies that identify the metabolites of this compound in any non-human in vitro system. Therefore, its biotransformation pathways, including common reactions like oxidation, reduction, hydrolysis, or conjugation, remain uncharacterized.

Role of Specific Enzyme Systems (e.g., Cytochrome P450 isoforms in non-human models)

Without metabolite identification, the specific enzyme systems, such as the various Cytochrome P450 (CYP) isoforms, responsible for the metabolism of this compound in non-human models have not been determined. Reaction phenotyping studies, which are used to identify these enzymes, have not been published for this compound.

An extensive review of publicly available scientific literature and data repositories has been conducted to gather information on the preclinical ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the chemical compound this compound, with a specific focus on its excretion and mass balance.

Despite a thorough search, no specific preclinical research studies detailing the excretion routes or mass balance of this compound could be identified. The scientific data required to populate the requested article section with detailed research findings and interactive data tables is not available in the public domain.

Therefore, it is not possible to generate the article on the "" with the subsection "6.5.3. Excretion Routes and Mass Balance" as per the user's instructions, due to the absence of the necessary factual information.

Future Directions and Translational Research Avenues for 4 6 Chloropyrimidin 4 Yl 1 Methylpiperazin 2 One Pre Clinical Focus

Exploration of Novel Biological Targets and Undiscovered Mechanisms (pre-clinical)

The biological targets of 4-(6-Chloropyrimidin-4-yl)-1-methylpiperazin-2-one remain largely uncharacterized. The chloropyrimidine moiety is a common pharmacophore in kinase inhibitors. Therefore, initial pre-clinical studies should involve broad-panel kinase screening to identify potential protein kinase targets. Subsequent research should then focus on validating these initial hits through cellular and biochemical assays to understand the compound's mechanism of action at a molecular level. Investigating its effects on various signaling pathways implicated in diseases such as cancer or inflammatory disorders will be a critical step in uncovering its therapeutic potential.

Application as a Chemical Probe for Biological Research

Should this compound demonstrate high potency and selectivity for a specific biological target, it could be developed into a valuable chemical probe. Chemical probes are essential tools for studying the function of proteins and dissecting complex biological pathways. Future work could involve modifying the compound to incorporate tags or labels for use in techniques such as affinity chromatography or fluorescence microscopy, enabling the visualization and isolation of its target protein and associated complexes.

Integration with Systems Biology Approaches and Multi-omics Data

To gain a comprehensive understanding of the cellular effects of this compound, a systems biology approach is warranted. This would involve treating cells with the compound and subsequently analyzing changes at multiple molecular levels using "omics" technologies, including genomics, transcriptomics, proteomics, and metabolomics. Integrating this multi-omics data can reveal the compound's impact on global cellular networks and pathways, potentially identifying novel mechanisms of action and biomarkers of response.

Potential for Combination Research in Pre-clinical Models

In many therapeutic areas, particularly oncology, combination therapies are becoming the standard of care. Pre-clinical studies should explore the potential of this compound in combination with other therapeutic agents. These studies would aim to identify synergistic or additive effects, where the combination is more effective than either agent alone. Such research could expand the potential clinical applications of the compound and address mechanisms of drug resistance.

Advanced Computational Modeling for Compound Optimization and Design

Computational modeling and in silico techniques can play a pivotal role in the future development of this compound. Molecular docking and dynamics simulations could be used to predict its binding mode to potential targets and to guide the rational design of new analogs with improved potency, selectivity, and pharmacokinetic properties. Quantitative structure-activity relationship (QSAR) studies could also be employed to correlate chemical structure with biological activity, further aiding in the optimization process.

Research into Nanotechnology and Advanced Drug Delivery System Formulations (pre-clinical)

The physicochemical properties of this compound, such as its solubility and permeability, will be critical for its in vivo efficacy. Future pre-clinical research should investigate the potential of formulating the compound using nanotechnology and advanced drug delivery systems. Encapsulation in nanoparticles, liposomes, or other nanocarriers could enhance its solubility, improve its bioavailability, and enable targeted delivery to specific tissues or cells, thereby increasing its therapeutic index and minimizing potential side effects.

Q & A

Basic Research Questions

Q. What are the key synthetic methodologies for preparing 4-(6-chloropyrimidin-4-yl)-1-methylpiperazin-2-one, and how can reaction conditions be optimized?

- Methodology : The compound is typically synthesized via nucleophilic substitution reactions. For example, substituting a chlorine atom on the pyrimidine ring with a piperazinone moiety under basic conditions. A representative procedure involves reacting 6-chloropyrimidine derivatives with 1-methylpiperazin-2-one in polar aprotic solvents (e.g., DMSO or dioxane) with a base like KCO at elevated temperatures (80–110°C) for 18–20 hours . Purification is achieved using reverse-phase column chromatography (e.g., acetonitrile/water gradients) .

- Optimization : Factors such as solvent choice (polar aprotic for nucleophilicity), temperature control (reflux for kinetic favorability), and stoichiometric ratios (excess nucleophile to drive substitution) are critical. Yields (~38–70%) can vary based on steric and electronic effects .

Q. How is the compound characterized structurally, and what analytical techniques are essential for confirmation?

- Techniques :

- LCMS/HPLC : Used to confirm molecular weight (e.g., m/z 265 [M+H]+) and purity (retention time analysis) .

- NMR : H and C NMR identify substituent patterns (e.g., piperazinone methyl groups and pyrimidine chlorines).

- X-ray crystallography : For absolute configuration determination. SHELXL is widely employed for refining crystal structures, leveraging high-resolution data to resolve anisotropic displacement parameters .

Q. What solvents and reaction conditions are preferred for introducing functional groups to the pyrimidine core?

- Conditions : Polar solvents (DMSO, DMF) enhance solubility of aromatic intermediates. Cyanide or boronic acid substitutions require controlled pH (e.g., potassium phosphate buffer) and catalysts like Pd(PPh)Cl for Suzuki couplings . Low temperatures (0°C) are used for sensitive reactions to minimize side products .

Advanced Research Questions

Q. How can crystallographic data resolve discrepancies in proposed molecular configurations?

- Approach : Single-crystal X-ray diffraction with SHELXL refines hydrogen-bonding networks and packing motifs. For example, Etter’s graph-set analysis can classify intermolecular interactions (e.g., N–H···O/N–H···Cl) to validate tautomeric forms or polymorphic states . Discrepancies between computational models (e.g., DFT-optimized geometries) and experimental data can be reconciled using R-factor metrics and electron density maps .

Q. What strategies address low yields in piperazinone-pyrimidine coupling reactions?

- Troubleshooting :

- Steric hindrance : Use bulky base additives (e.g., DABCO) to deprotonate intermediates and enhance nucleophilicity .

- Competing side reactions : Monitor reaction progress via TLC/LCMS to identify byproducts (e.g., dimerization). Adjust stoichiometry or employ protecting groups for reactive amines .

- Purification challenges : Optimize chromatography conditions (e.g., C18 columns for polar intermediates) or recrystallize from ethyl acetate/hexane mixtures .

Q. How do hydrogen-bonding patterns influence the compound’s solid-state stability and solubility?

- Analysis : Hydrogen-bond donor/acceptor sites (e.g., piperazinone carbonyl, pyrimidine N atoms) dictate crystal packing efficiency. Strong intra- and intermolecular H-bonds (e.g., N–H···O=C) reduce solubility in apolar solvents but enhance thermal stability. Graph-set notation (e.g., motifs) quantifies these interactions, aiding in co-crystal design for improved bioavailability .

Q. What computational tools complement experimental data for predicting reactivity and spectroscopic properties?

- Tools :

- DFT calculations : Simulate IR/NMR spectra (e.g., Gaussian) to cross-validate experimental peaks.

- Molecular docking : Predict binding affinities if the compound is studied for biological activity (e.g., kinase inhibition) .

- CHEMDRAW/WinGX : Generate publication-ready structural diagrams and crystallographic reports .

Data Contradiction Analysis

Q. How should researchers resolve conflicting LCMS/NMR data for derivatives of this compound?

- Protocol :

Repetition : Confirm reproducibility under identical conditions.

Advanced techniques : Use 2D NMR (COSY, HSQC) to assign ambiguous peaks. For LCMS discrepancies, employ high-resolution mass spectrometry (HRMS) to distinguish isobaric species.

Contamination checks : Analyze starting materials for impurities (e.g., via HPLC) that may carry through synthetic steps .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.